Allyloxy propanol

Description

The exact mass of the compound Allyloxy propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyloxy propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyloxy propanol including the price, delivery time, and more detailed information at info@benchchem.com.

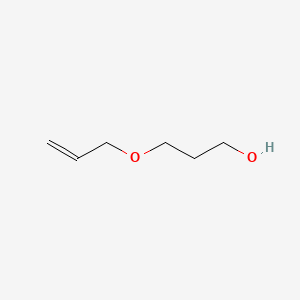

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOSPUWOVJQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864178 | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-67-2, 9042-19-7 | |

| Record name | 3-(2-Propen-1-yloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(prop-2-en-1-yloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Allyloxy Propanol: Structure, Properties, and Applications

In the landscape of modern chemistry, the versatility of bifunctional molecules is paramount. Allyloxy propanol, a molecule possessing both a reactive allyl group and a hydroxyl functionality, stands out as a significant building block in various scientific and industrial domains. This guide provides a comprehensive technical overview of allyloxy propanol, delving into its chemical identity, physicochemical properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Chemical Architecture of Allyloxy Propanol

Allyloxy propanol, also known as propylene glycol monoallyl ether, is an organic compound with the chemical formula C₆H₁₂O₂. Its structure is characterized by a propanol backbone with an allyl ether substituent. This arrangement gives rise to two primary isomers, the identity of which dictates the molecule's reactivity and physical characteristics.

-

1-Allyloxy-2-propanol: In this isomer, the allyl ether group is attached to the primary carbon of the propane chain, resulting in a secondary alcohol.

-

2-Allyloxy-1-propanol: Conversely, this isomer features the allyl ether linkage at the secondary carbon, presenting a primary alcohol.

The presence of both a nucleophilic hydroxyl group and a reactive double bond within the same molecule makes allyloxy propanol a valuable intermediate in organic synthesis and polymer chemistry.[1]

Physicochemical Properties: A Comparative Analysis

The distinct placement of the functional groups in the two isomers of allyloxy propanol leads to subtle but important differences in their physical and chemical properties. While comprehensive experimental data for each pure isomer is not always readily available in compiled resources, we can infer and supplement with data from closely related compounds and computational predictions.

| Property | 1-Allyloxy-2-propanol | 2-Allyloxy-1-propanol |

| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol | 2-(prop-2-en-1-yloxy)propan-1-ol |

| Synonyms | Propylene glycol 1-allyl ether | Propylene glycol 2-allyl ether |

| CAS Number | 21460-36-6[2] | 1331-17-5[3] |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| Boiling Point | Estimated ~150-160 °C | Estimated ~150-160 °C |

| Density | Estimated ~0.93-0.95 g/cm³ | Estimated ~0.93-0.95 g/cm³ |

| Solubility | Miscible with water and many organic solvents. | Miscible with water and many organic solvents.[4] |

Note: Experimental values for boiling point and density of the pure isomers are not consistently reported. The provided estimates are based on the properties of similar propylene glycol ethers and the influence of the allyl group. The complete miscibility with water is a key characteristic, attributed to the hydrogen bonding capability of the hydroxyl group.[4]

Synthesis of Allyloxy Propanol: Methodologies and Mechanistic Insights

The synthesis of allyloxy propanol is primarily achieved through etherification reactions, with the Williamson ether synthesis being a cornerstone method. The choice of reactants and reaction conditions is critical in selectively producing the desired isomer.

Williamson Ether Synthesis: A Classic Approach

This venerable method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis of 1-Allyloxy-2-propanol:

This isomer is typically synthesized by reacting propylene glycol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. The primary hydroxyl group of propylene glycol is more sterically accessible and generally more reactive, favoring the formation of the 1-allyloxy isomer.

Experimental Protocol: Synthesis of 1-Allyloxy-2-propanol via Williamson Ether Synthesis

Materials:

-

Propylene glycol

-

Allyl chloride

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylene glycol and a catalytic amount of TBAB in a suitable solvent like tetrahydrofuran (THF).

-

Add a stoichiometric amount of powdered sodium hydroxide to the solution.

-

Slowly add allyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Extract the filtrate with diethyl ether.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure 1-allyloxy-2-propanol.

Ring-Opening of Epoxides: A Regioselective Alternative

The synthesis of 2-allyloxy-1-propanol can be achieved through the base-catalyzed ring-opening of propylene oxide with allyl alcohol. The alkoxide of allyl alcohol acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alcohol isomer.

Caption: Synthetic routes to Allyloxy Propanol isomers.

Spectroscopic Characterization: Fingerprinting the Isomers

Unequivocal identification of the allyloxy propanol isomers is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a wealth of structural information. Key distinguishing features include the chemical shifts of the protons on the carbon bearing the hydroxyl group and the protons adjacent to the ether linkage. The vinyl protons of the allyl group typically appear in the 5-6 ppm region, while the methylene protons of the allyl group adjacent to the ether oxygen are found around 4 ppm.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The chemical shifts of the carbons in the propanol backbone are particularly diagnostic for differentiating between the 1-allyloxy and 2-allyloxy isomers.

Infrared (IR) Spectroscopy

The IR spectrum of allyloxy propanol is characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretching vibrations of the alkyl and vinyl groups around 2850-3100 cm⁻¹.

-

A C=C stretching absorption of the allyl group near 1645 cm⁻¹.

-

A prominent C-O-C stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for allyloxy propanol would be observed at an m/z of 116. Common fragmentation pathways include the loss of the allyl group and cleavage adjacent to the hydroxyl and ether functionalities.

Diverse Applications: Leveraging Bifunctionality

The dual functionality of allyloxy propanol underpins its utility in a wide array of applications, from polymer science to fine chemical synthesis.

Polymer and Coatings Industry

The allyl group of allyloxy propanol serves as a reactive handle for polymerization. It can participate in free-radical polymerization and is particularly useful in the formulation of coatings, adhesives, and resins.[4] The hydroxyl group can be further reacted, for example, with isocyanates to form polyurethanes, allowing for the creation of crosslinked networks with tailored properties. Its ability to act as a reactive diluent in coating formulations helps to reduce viscosity while being incorporated into the final polymer structure.

Chemical Intermediate in Organic Synthesis

Allyloxy propanol is a valuable precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be oxidized to a ketone or an aldehyde, while the allyl group can undergo a variety of transformations, including:

-

Epoxidation: To form glycidyl ethers, which are important intermediates in the production of epoxy resins.

-

Dihydroxylation: To create triol derivatives.

-

Thiol-ene "click" chemistry: For the efficient and specific introduction of various functionalities.

These reactions open pathways to a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Caption: Key application areas of Allyloxy Propanol.

Safety and Handling: A Researcher's Responsibility

As with all chemicals, proper handling and awareness of potential hazards are crucial when working with allyloxy propanol.

GHS Hazard Classification:

While a specific, universally adopted GHS classification for the individual isomers of allyloxy propanol is not consistently available, propylene glycol ethers as a class can present certain hazards. Based on data for related compounds, potential hazards may include:

-

Flammability: Propylene glycol ethers can be flammable liquids.[5]

-

Eye Irritation: May cause serious eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: Vapors may cause respiratory irritation.

Safe Handling and Storage:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular isomer of allyloxy propanol being used for detailed and up-to-date safety information.

Conclusion: A Molecule of Growing Importance

Allyloxy propanol, in its isomeric forms, represents a versatile and valuable platform molecule for chemical innovation. Its unique combination of a reactive allyl group and a modifiable hydroxyl group provides a gateway to a vast array of polymers, coatings, and fine chemicals. As research continues to uncover new synthetic methodologies and applications, the importance of allyloxy propanol in both academic and industrial settings is set to expand, further solidifying its role as a key player in the chemist's toolbox.

References

-

Wikipedia. (n.d.). Allyl alcohol. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Allyl Alcohol. Retrieved January 26, 2026, from [Link]

-

Ataman Kimya. (n.d.). Propylene Glycol Monoethyl Ether. Retrieved January 26, 2026, from [Link]

-

International Labour Organization. (2021). ICSC 1573 - PROPYLENE GLYCOL MONOETHYL ETHER. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved January 26, 2026, from [Link]

-

J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Propylene glycol, allyl ether. Retrieved January 26, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR of 1-Propanol. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Retrieved January 26, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved January 26, 2026, from [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ALLYL ALCOHOL. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US2479632A - Catalytic production of allyl alcohol from propylene oxide.

-

PubChem. (n.d.). Propylene glycol, monoallyl ether, acetate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Propylene Glycol. Retrieved January 26, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Allyloxy-1,2 propanediol (CAS 123-34-2). Retrieved January 26, 2026, from [Link]

-

LyondellBasell. (n.d.). Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. Retrieved January 26, 2026, from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Propylene glycol propyl ether. Retrieved January 26, 2026, from [Link]

-

WIPO Patentscope. (2017). allyl alcohol by catalytic isomerization of a propylene oxide stream. Retrieved January 26, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved January 26, 2026, from [Link]

Sources

Synthesis of Allyloxy Propanol via Etherification: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of allyloxy propanol, a valuable chemical intermediate. This document eschews rigid templates in favor of a structure that logically presents the core scientific principles, practical methodologies, and critical considerations for the successful synthesis of both 1-allyloxy-2-propanol and 2-allyloxy-1-propanol isomers.

Introduction: The Versatility of Allyloxy Propanol

Allyloxy propanol, existing as two structural isomers (1-allyloxy-2-propanol and 2-allyloxy-1-propanol), is a bifunctional molecule featuring both a reactive allyl group and a hydroxyl group. This unique combination makes it a versatile building block in organic synthesis. The allyl group can participate in a wide range of reactions, including polymerization, epoxidation, and various cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, and other functional group transformations. These properties make allyloxy propanol a valuable precursor in the synthesis of polymers, resins, pharmaceuticals, and other fine chemicals.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of allyloxy propanol is primarily achieved through etherification reactions. The choice of synthetic route often dictates the isomeric purity of the final product. The two most prevalent and scientifically robust methods are the Williamson ether synthesis and the ring-opening of an epoxide.

The Williamson Ether Synthesis: A Classic Approach to 1-Allyloxy-2-propanol

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of allyloxy propanol synthesis, this typically involves the reaction of a propylene glycolate anion with an allyl halide.

Mechanism:

The reaction is initiated by the deprotonation of a hydroxyl group of propylene glycol using a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic propylene glycolate anion. This alkoxide then attacks the electrophilic carbon of the allyl halide (e.g., allyl chloride or allyl bromide), displacing the halide ion and forming the ether linkage.

Given that propylene glycol has both a primary and a secondary hydroxyl group, the deprotonation and subsequent alkylation can, in principle, occur at either position. However, the primary hydroxyl group is generally more acidic and less sterically hindered, leading to a preferential formation of the primary alkoxide and, consequently, 1-allyloxy-2-propanol as the major product.

Diagram: Williamson Ether Synthesis of 1-Allyloxy-2-propanol

Caption: Williamson ether synthesis pathway to 1-allyloxy-2-propanol.

Epoxide Ring-Opening: A Pathway to Both Isomers

The reaction of an epoxide with a nucleophile is a powerful method for the formation of β-functionalized alcohols. In the synthesis of allyloxy propanol, two main variations of this strategy exist:

-

Ring-opening of propylene oxide with allyl alcohol: This is a direct and atom-economical approach.

-

Ring-opening of allyl glycidyl ether with a nucleophile (e.g., water or hydroxide): This route leads to the formation of 2-allyloxy-1-propanol.

The regioselectivity of the ring-opening of propylene oxide is highly dependent on the reaction conditions (i.e., acidic or basic catalysis).

Mechanism under Basic or Nucleophilic Conditions:

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile (allyloxide, formed from allyl alcohol and a base) attacks the less sterically hindered carbon of the epoxide ring.[3] In the case of propylene oxide, this is the terminal (primary) carbon, leading predominantly to the formation of 1-allyloxy-2-propanol .[4]

Mechanism under Acidic Conditions:

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The C-O bonds of the protonated epoxide are weakened, and the ring begins to open. The transition state has significant carbocationic character. The nucleophile (allyl alcohol) will then attack the more substituted carbon, as this carbon can better stabilize the partial positive charge.[3] Consequently, acidic conditions favor the formation of 2-allyloxy-1-propanol .

Diagram: Regioselectivity in Propylene Oxide Ring-Opening

Caption: Control of regioselectivity in the ring-opening of propylene oxide.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis of allyloxy propanol isomers.

Protocol 1: Synthesis of 1-Allyloxy-2-propanol via Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol is adapted from established methods for the mono-O-allylation of diols and offers a high-yield, selective, and scalable approach.[5]

Materials:

-

Propylene glycol (1,2-propanediol)

-

Allyl chloride

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge propylene glycol and toluene.

-

Base and Catalyst Addition: While stirring vigorously, add the 50% aqueous sodium hydroxide solution, followed by the phase-transfer catalyst, tetrabutylammonium bromide.

-

Allyl Chloride Addition: Heat the mixture to the desired reaction temperature (e.g., 60-70 °C). Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with deionized water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-allyloxy-2-propanol.

Self-Validation: The progress of the reaction can be monitored by observing the disappearance of the propylene glycol spot on TLC. The final product purity can be confirmed by GC analysis and its structure verified by NMR and IR spectroscopy.

Protocol 2: Synthesis of 2-Allyloxy-1-propanol via Acid-Catalyzed Ring-Opening of Propylene Oxide

This method leverages the regioselectivity of acid-catalyzed epoxide ring-opening to favor the formation of the secondary ether.

Materials:

-

Propylene oxide

-

Allyl alcohol

-

A Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid catalyst (e.g., Amberlyst-15)

-

Anhydrous diethyl ether (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in anhydrous diethyl ether.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis or Brønsted acid catalyst.

-

Propylene Oxide Addition: Add propylene oxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

Quenching and Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate 2-allyloxy-1-propanol.

Self-Validation: The consumption of propylene oxide can be monitored by GC. The isomeric purity of the product should be assessed by ¹H NMR spectroscopy, paying close attention to the chemical shifts and splitting patterns of the methine and methylene protons adjacent to the ether linkage.

Data Presentation and Characterization

Comparison of Synthetic Routes

| Synthetic Route | Primary Isomer | Key Reagents | Catalyst | Typical Yields | Advantages | Disadvantages |

| Williamson Ether Synthesis | 1-Allyloxy-2-propanol | Propylene glycol, Allyl halide, Base | Phase-Transfer Catalyst (e.g., TBAB) | 70-90% | High selectivity for the primary ether, well-established method. | Use of stoichiometric base, potential for elimination side reactions. |

| Base-Catalyzed Ring-Opening | 1-Allyloxy-2-propanol | Propylene oxide, Allyl alcohol | Strong Base (e.g., NaOH, KOH) | 60-80% | Atom-economical. | Requires careful control of reaction conditions to avoid polymerization. |

| Acid-Catalyzed Ring-Opening | 2-Allyloxy-1-propanol | Propylene oxide, Allyl alcohol | Lewis or Brønsted Acid | 50-70% | Access to the secondary ether isomer. | Lower selectivity, potential for side reactions and polymerization. |

| Ring-Opening of Allyl Glycidyl Ether | 2-Allyloxy-1-propanol | Allyl glycidyl ether, Water/Hydroxide | Acid or Base | 80-95% | High yield and selectivity for the secondary ether. | Requires the synthesis of allyl glycidyl ether as a starting material. |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Both isomers of allyloxy propanol will exhibit characteristic IR absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3080 cm⁻¹: =C-H stretching of the allyl group.

-

~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.

-

~1645 cm⁻¹: C=C stretching of the allyl group.

-

~1100 cm⁻¹: C-O stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers.

-

1-Allyloxy-2-propanol: The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around 3.8-4.0 ppm. The methylene protons of the allyl group attached to the oxygen will be a doublet around 3.9-4.1 ppm.

-

2-Allyloxy-1-propanol: The methylene protons adjacent to the hydroxyl group (CH₂-OH) will appear as a doublet of doublets around 3.4-3.6 ppm. The methine proton of the allyl group attached to the oxygen will be a multiplet around 4.0-4.2 ppm.

¹³C NMR spectroscopy will also show distinct chemical shifts for the carbons in the propanol backbone, allowing for unambiguous identification of the isomers.

Safety and Handling

The synthesis of allyloxy propanol involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

-

Allyl Alcohol and Allyl Chloride: These are toxic, flammable, and irritants.[6][7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Propylene Oxide: This is a highly flammable, volatile, and carcinogenic compound.[8] All manipulations should be carried out in a fume hood, and exposure should be minimized.

-

Bases (NaOH, NaH): These are corrosive and should be handled with care. Sodium hydride is also highly flammable and reacts violently with water.

-

Acids (BF₃·OEt₂, Amberlyst-15): Lewis acids can be corrosive and moisture-sensitive. Brønsted acids are corrosive.

A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.[9] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of allyloxy propanol via etherification can be achieved through several effective methods. The choice of synthetic strategy is primarily dictated by the desired isomer. The Williamson ether synthesis and base-catalyzed ring-opening of propylene oxide provide reliable routes to 1-allyloxy-2-propanol, while acid-catalyzed ring-opening and the use of allyl glycidyl ether as a precursor are effective for the synthesis of 2-allyloxy-1-propanol. Careful consideration of reaction conditions, catalyst selection, and purification techniques is crucial for obtaining high yields and purity of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these versatile chemical intermediates.

References

-

Antoszczyszyn, M., Janus, E., & Urbala, M. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(21), 6523. [Link]

-

Harrison, A. R. P., & Marek, E. J. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering, 7(11), 2534-2549. [Link]

-

Fornaciari, C., & Coulembier, O. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular‐Weight Limitation by a Soft Nucleophilic. Macromolecular Rapid Communications, 43(15), 2200424. [Link]

-

Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]

-

Wang, J., Shen, R., Cao, Y., & Zhou, J. (2023). Separation of allyl alcohol and n-propanol by extractive distillation. Canadian Journal of Chemical Engineering, 101(1), 35-45. [Link]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Pramod, C. V., Fauziah, R., Seshan, K., & Lange, J. P. (2018). Bio-based acrylic acid from sugar via propylene glycol and allyl alcohol. Catalysis Science & Technology, 8(1), 289-296. [Link]

- Kozhevnikov, I. V. (1998). Method for production of 1-alkoxy-2-propanol.

- Zhang, J., & Wang, Y. (2007). Synthesis method of allyl glycidyl ether.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

- Berg, L. (1994). Separation of 1-propanol from 2-butanol by extractive distillation. U.S.

-

Dzwigaj, S., & Checinski, M. (2016). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide. International Journal of Chemical Reactor Engineering, 14(1), 41-48. [Link]

-

Hansen, T., Vermeeren, P., Haim, A., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(24), 3471-3479. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Alcohol. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Deshpande, A. U., Kulkarni, A. A., & Bhan, A. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 15-25. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Green Chemistry. [Link]

-

van der Hulst, M., de Klerk, A., & Heeres, H. J. (2016). Process Designs for Converting Propylene Glycol to Acrylic Acid via Lactic Acid and Allyl Alcohol. Industrial & Engineering Chemistry Research, 55(49), 12580-12592. [Link]

-

ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. [Link]

-

Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

van der Hulst, M., de Klerk, A., & Heeres, H. J. (2016). Supporting Information - Process designs for converting propylene glycol to acrylic acid via lactic acid and allyl alcohol. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Brown, W. P. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry. [Link]

- BASF. (2006). Method for the continuous production of propylene glycol. U.S.

-

Kim, J., et al. (2022). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. Journal of the American Chemical Society, 144(35), 16064-16072. [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. [Link]

-

Forsén, S., & Nilsson, M. (1960). Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Esters. Acta Chemica Scandinavica, 14, 1333-1342. [Link]

-

Long, B. (2009, September 10). Distillation of Isopropanol (2-propanol). [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

Li, X., et al. (2009). A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol. Green Chemistry, 11(10), 1546-1548. [Link]

-

Ashenhurst, J. (2023). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

-

Cucciniello, R., et al. (2018). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Molecules, 23(7), 1759. [Link]

-

Rohman, A., et al. (2019). The employment of spectroscopic techniques coupled with chemometrics for authentication analysis of halal pharmaceuticals. Journal of Applied Pharmaceutical Science, 9(1), 1-8. [Link]

-

Reddy, P. S., & Kumar, P. (2014). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry, 12(35), 6878-6889. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. RU2103254C1 - Method for production of 1-alkoxy-2-propanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. WO2018059745A1 - Process for production of allyl alcohol - Google Patents [patents.google.com]

- 8. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characteristics of Allyloxy Propanol Isomers

Introduction

Allyloxy propanol, a bifunctional molecule bearing both an ether and an alcohol moiety, represents a versatile chemical intermediate with significant potential in polymer chemistry, synthesis of functionalized materials, and as a precursor in drug development. Its structure, which combines the reactivity of an allyl group with that of a primary or secondary alcohol, allows for a diverse range of chemical transformations. However, the term "Allyloxy propanol" is ambiguous and primarily refers to two key positional isomers: 1-allyloxy-2-propanol and 3-allyloxy-1-propanol . The distinct placement of the hydroxyl group imparts unique physicochemical properties and reactivity profiles to each isomer, making a detailed understanding of their individual characteristics essential for researchers and scientists in the field.

This technical guide provides a comprehensive examination of the physical and chemical properties of both major isomers of allyloxy propanol. It is designed to serve as a vital resource for researchers, offering detailed data, analytical methodologies, and field-proven insights into the handling and application of these compounds.

Section 1: Molecular Structure and Identification

The fundamental difference between the two primary isomers lies in the connectivity of the allyloxy and hydroxyl groups to the three-carbon propane backbone.

-

1-Allyloxy-2-propanol features a secondary alcohol at the C2 position, with the allyl ether functionality at the C1 position.

-

3-Allyloxy-1-propanol possesses a primary alcohol at the C1 position, with the allyl ether at the C3 position.

These structural distinctions are critical as they influence steric hindrance, hydrogen bonding capabilities, and the types of reactions each functional group can undergo.

| Identifier | 1-Allyloxy-2-propanol | 3-Allyloxy-1-propanol |

| Chemical Structure | CH₂=CHCH₂OCH₂CH(OH)CH₃ | CH₂=CHCH₂OCH₂CH₂CH₂OH |

| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol | 3-(prop-2-en-1-yloxy)propan-1-ol[1] |

| Synonyms | Propylene glycol 1-allyl ether | 3-Allyloxypropanol |

| CAS Number | 21460-36-6[2] | 6180-67-2[1] |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [2] | 116.16 g/mol [1] |

Section 2: Physicochemical Properties

The physical properties of these isomers, while similar in some respects due to identical molecular formulas, exhibit key differences that affect their handling, purification, and use as solvents or reagents. Data presented is a consolidation of experimental and, where necessary, computed values.

| Property | 1-Allyloxy-2-propanol | 3-Allyloxy-1-propanol |

| Appearance | Liquid (Assumed) | Clear colorless to light yellow viscous liquid |

| Boiling Point | Data not available | 183.6 °C (at 760 Torr, Predicted) |

| Density | Data not available | 0.959 g/cm³ (Predicted) |

| Refractive Index (n20/D) | Data not available | 1.439 (Predicted) |

| Solubility | Miscible with water and many organic solvents (Inferred) | Completely miscible in water[3] |

| Vapor Pressure | 0.283 Torr (at 25°C, Predicted) | 0.08 Torr (at 25°C, Predicted) |

| LogP (Octanol/Water) | 0.59 (Predicted) | 0.4[1] |

Note: Experimental data for 1-allyloxy-2-propanol is limited. Predicted values are provided for guidance and should be confirmed experimentally.

The primary alcohol in 3-allyloxy-1-propanol is more exposed and capable of forming stronger intermolecular hydrogen bonds compared to the more sterically hindered secondary alcohol in 1-allyloxy-2-propanol. This likely contributes to a higher boiling point and viscosity for the 3-isomer.

Section 3: Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of the specific isomer is paramount. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share characteristic peaks for the functional groups present, but with subtle, important differences.

-

O-H Stretch: A strong, broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding[4].

-

C-H Stretch (sp³): Strong peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the saturated C-H bonds of the propyl chain[5].

-

C-H Stretch (sp²): A medium intensity peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicates the vinylic C-H bonds of the allyl group[6].

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond of the allyl group[6].

-

C-O Stretch (Ether): A strong absorption between 1050-1150 cm⁻¹ is indicative of the C-O-C ether linkage.

-

C-O Stretch (Alcohol): This peak is crucial for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive structural confirmation by mapping the unique chemical environment of each proton and carbon atom.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

| Proton Environment | 1-Allyloxy-2-propanol (Predicted) | 3-Allyloxy-1-propanol (Predicted) | Justification |

| =CH₂ | 5.15 - 5.30 | 5.15 - 5.30 | Vinylic protons, deshielded by the double bond. |

| -CH= | 5.80 - 6.00 | 5.80 - 6.00 | Vinylic proton, further deshielded by adjacent carbons. |

| -O-CH₂-C= | ~4.00 | ~4.00 | Allylic protons adjacent to the ether oxygen, strongly deshielded[8]. |

| -O-CH₂- (backbone) | ~3.40 | ~3.50 | Protons adjacent to the ether oxygen. |

| -CH(OH)- | ~3.80 | - | Methine proton adjacent to the hydroxyl group, deshielded[8]. |

| -CH₂-OH | - | ~3.65 | Methylene protons adjacent to the primary hydroxyl group[8]. |

| -CH₂- (central) | - | ~1.85 | Methylene group shielded by adjacent alkyl carbons. |

| -OH | Variable (2.0-5.0) | Variable (2.0-5.0) | Position is concentration and solvent dependent[9]. |

| -CH₃ | ~1.15 | - | Methyl protons, typically the most shielded. |

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon Environment | 1-Allyloxy-2-propanol (Predicted) | 3-Allyloxy-1-propanol (Predicted) | Justification |

| =CH₂ | ~117 | ~117 | Vinylic carbon. |

| -CH= | ~134 | ~134 | Vinylic carbon. |

| -O-CH₂-C= | ~72 | ~72 | Allylic carbon bonded to ether oxygen. |

| -O-CH₂- (backbone) | ~75 | ~70 | Carbon bonded to ether oxygen. |

| -CH(OH)- | ~68 | - | Carbon bonded to secondary hydroxyl group[10]. |

| -CH₂-OH | - | ~62 | Carbon bonded to primary hydroxyl group[10]. |

| -CH₂- (central) | - | ~30 | Central alkyl carbon. |

| -CH₃ | ~19 | - | Methyl carbon. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will result in fragmentation patterns that can help distinguish the isomers. The molecular ion peak (M⁺) for both isomers would be observed at m/z = 116.

-

Key Fragmentation: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. For alcohols, cleavage of the C-C bond adjacent to the oxygen-bearing carbon is common.

-

1-Allyloxy-2-propanol would likely show a prominent fragment from the loss of a methyl group (M-15, m/z 101) and a fragment at m/z 45 corresponding to [CH(OH)CH₃]⁺.

-

3-Allyloxy-1-propanol would be expected to show a significant peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment. The loss of the allyl group (C₃H₅, M-41) would yield a fragment at m/z 75 for both isomers.

-

Section 4: Chemical Reactivity and Stability

The bifunctional nature of allyloxy propanols dictates their reactivity. The molecule presents two primary sites for chemical modification: the allyl group's carbon-carbon double bond and the hydroxyl group.

Caption: Key reactive sites on the allyloxy propanol isomers.

Reactivity of the Hydroxyl Group

-

Esterification: Both the primary and secondary hydroxyl groups can be readily esterified by reacting with carboxylic acids, acid chlorides, or anhydrides.

-

Oxidation: The outcome of oxidation is a key differentiator.

-

The secondary alcohol of 1-allyloxy-2-propanol will oxidize to form a ketone: 1-(allyloxy)propan-2-one.

-

The primary alcohol of 3-allyloxy-1-propanol can be oxidized to an aldehyde (3-(allyloxy)propanal) using mild oxidizing agents (e.g., PCC) or further to a carboxylic acid (3-(allyloxy)propanoic acid) with strong oxidizing agents (e.g., KMnO₄).

-

Reactivity of the Allyl Group

The reactivity of the allyl group is consistent for both isomers and is characteristic of terminal alkenes.

-

Addition Reactions: The double bond can undergo electrophilic addition with halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (acid-catalyzed hydration).

-

Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization, making these molecules useful monomers for functional polymers.

-

Thiol-ene "Click" Chemistry: The alkene readily reacts with thiols in the presence of a radical initiator or UV light, providing an efficient method for surface modification or polymer cross-linking.

Stability and Storage

Allyl ethers are susceptible to autoxidation, forming peroxides over time, especially when exposed to air and light. It is recommended to store these compounds in a cool, dark, and tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The presence of a polymerization inhibitor may be warranted for long-term storage.

Section 5: Analytical Methodologies

Accurate analysis is crucial for quality control and reaction monitoring. Gas Chromatography and NMR are the primary techniques for assessing purity and confirming structure.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a robust method for separating and quantifying the allyloxy propanol isomers and common impurities. The key to separating isomers is often the choice of a polar stationary phase that can interact differently with the primary versus the secondary alcohol.

Caption: General workflow for GC purity analysis.

Methodology:

-

Sample Preparation: Prepare a ~1% (v/v) solution of the allyloxy propanol sample in a suitable solvent such as methanol or isopropanol.

-

Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), is recommended for resolving the isomers.

-

Causality: The polar stationary phase will interact more strongly with the more accessible primary hydroxyl group of 3-allyloxy-1-propanol, leading to a longer retention time compared to the more sterically shielded secondary hydroxyl of 1-allyloxy-2-propanol.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min)

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes

-

-

-

Data Analysis: Identify peaks based on retention times of pure standards. Assess purity by calculating the relative peak area percentage.

Protocol: Structural Confirmation via ¹H NMR

This protocol ensures the correct isomeric structure is present.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the allyloxy propanol sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Trustworthiness: Using a standard deuterated solvent and TMS provides a self-validating system by referencing chemical shifts to a universally accepted standard, ensuring reproducibility.

-

-

Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Analysis:

-

Integration: Integrate all peaks to determine the relative ratio of protons. The ratio should correspond to the expected number of protons in each unique environment (e.g., for 1-allyloxy-2-propanol: 3H for -CH₃, 1H for -CH(OH)-, etc.).

-

Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to confirm the connectivity of adjacent, non-equivalent protons based on the n+1 rule.

-

Chemical Shift: Compare the observed chemical shifts to the expected values detailed in Section 3.2 to confirm the specific isomer.

-

Section 6: Safety and Handling

GHS Hazard Classification (based on 3-allyloxy-1-propanol): [1]

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Ensure the container is tightly sealed.

References

-

Doc Brown's Chemistry. (n.d.). Propan-2-ol H-1 proton NMR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C3H7OH (Propanol). Retrieved from [Link]

-

NIST. (n.d.). Allyl ethyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Allyloxy-1,2 propanediol (CAS 123-34-2). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Chemdad. (n.d.). 3-ALLYLOXY-1,2-PROPANEDIOL. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

PubChem. (n.d.). Allyl Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index of propan-2-ol. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Medeghini, F., et al. (2016). Spectral optical constants of ethanol and isopropanol from ultraviolet to far infrared. Optical Materials, 60, 137-141. Available at: [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Propanol (data page). Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 2(or 3)-(2-Propen-1-yloxy)-1,?-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Propen-1-yloxy)-1-propanol. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C3H7OH (Propanol) - Wang-20C. Retrieved from [Link]

-

Reddit. (n.d.). Why does 1-propanol has higher boiling point than 2-propanol?. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-(2-Propen-1-yloxy)-1-propanol | C6H12O2 | CID 165762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 21460-36-6 - TRC - 1-(Allyloxy)-2-propanol | LGC Standards [lgcstandards.com]

- 3. 3-ALLYLOXY-1,2-PROPANEDIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Spectroscopic Guide to Allyloxy Propanol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth exploration of the spectroscopic characterization of Allyloxy propanol, a versatile bifunctional molecule with applications in polymer chemistry, materials science, and organic synthesis.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document serves as a comprehensive resource on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate the chemical identity of Allyloxy propanol.

Allyloxy propanol, also known as propylene glycol allyl ether, can exist as two primary isomers: 1-allyloxy-2-propanol and 2-allyloxy-1-propanol. The precise characterization of these isomers is critical as their distinct structures will impart different chemical and physical properties. This guide will focus on the spectroscopic signatures that allow for their unambiguous identification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

A. The "Why" Behind the Experiment: Causality in NMR

The choice of NMR experiments and parameters is dictated by the need to resolve all unique proton and carbon signals and to establish their connectivity. A standard analysis for a molecule like allyloxy propanol involves both ¹H and ¹³C NMR. For ¹H NMR, the chemical shift of a proton is influenced by the electron density around it; electronegative atoms like oxygen will "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), provides information about the number of neighboring protons. The n+1 rule is a fundamental principle used to interpret this splitting, where 'n' is the number of equivalent neighboring protons.[2][3][4]

¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope (about 1.1%), provides a direct count of the number of unique carbon atoms in a molecule.[5] Proton-decoupled ¹³C NMR spectra are typically acquired, where each unique carbon atom appears as a single line, simplifying the spectrum and avoiding complex splitting patterns.[6]

B. Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of allyloxy propanol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the allyloxy propanol sample directly into a clean, dry NMR tube.

- Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

- Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

- For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

C. Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Data for 1-Allyloxy-2-propanol:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃-CH(OH)- | ~1.2 | Doublet | 3H |

| -CH(OH)- | ~3.9 | Multiplet | 1H |

| -O-CH₂-CH(OH)- | ~3.4-3.6 | Multiplet | 2H |

| -O-CH₂-CH=CH₂ | ~4.0 | Doublet | 2H |

| =CH₂ (cis) | ~5.2 | Doublet | 1H |

| =CH₂ (trans) | ~5.3 | Doublet | 1H |

| -CH= | ~5.9 | Multiplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

Interpretation of Predicted ¹H NMR Spectrum of 1-Allyloxy-2-propanol: The spectrum would be characterized by the presence of the allyl group protons in the vinylic region (~5-6 ppm) and the protons of the propanol moiety. The methyl group would appear as a doublet due to coupling with the adjacent methine proton. The protons on the carbons attached to the ether and alcohol oxygen atoms would be deshielded and appear in the 3.4-4.0 ppm range. The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Data for 1-Allyloxy-2-propanol:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₃-CH(OH)- | ~18 |

| -C H(OH)- | ~68 |

| -O-C H₂-CH(OH)- | ~75 |

| -O-C H₂-CH=CH₂ | ~72 |

| =C H₂ | ~117 |

| -C H= | ~135 |

Interpretation of Predicted ¹³C NMR Spectrum of 1-Allyloxy-2-propanol: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbons of the allyl group will be in the characteristic alkene region (~117 and ~135 ppm). The carbons bonded to oxygen will be in the downfield region (~68-75 ppm), while the methyl carbon will be the most upfield signal.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

A. The "Why" Behind the Experiment: Vibrational Causality

The absorption of IR radiation is a quantum mechanical phenomenon. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond will absorb the energy and vibrate at a higher amplitude. The frequency of this absorption is dependent on the bond strength and the masses of the atoms involved. For allyloxy propanol, we expect to see characteristic absorptions for the O-H, C-H (sp², sp³), C=C, and C-O bonds. The broadness of the O-H stretching band is a hallmark of hydrogen bonding.[7]

B. Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid

1. Sample Preparation:

- For a neat liquid sample, place a single drop of allyloxy propanol onto the center of a salt plate (e.g., NaCl or KBr).

- Place a second salt plate on top of the first, and gently rotate to spread the liquid into a thin film.

2. Data Acquisition:

- Place the salt plates in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

- Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Workflow for FTIR Spectroscopy

Caption: A simplified workflow for acquiring an FTIR spectrum of a liquid sample.

C. Predicted Spectroscopic Data and Interpretation

Predicted IR Absorption Bands for Allyloxy Propanol:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | =C-H stretch | Alkene |

| 2850-2960 | C-H stretch (sp³) | Alkane |

| ~1645 | C=C stretch | Alkene |

| ~1450 | C-H bend | Alkane |

| ~1100 (strong) | C-O stretch | Ether and Alcohol |

| ~990 and ~915 | =C-H bend (out-of-plane) | Alkene |

Interpretation of Predicted IR Spectrum: The most prominent features in the IR spectrum of allyloxy propanol will be the broad O-H stretching band around 3400 cm⁻¹, confirming the presence of the alcohol functional group.[7] The presence of the allyl group will be indicated by the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1645 cm⁻¹, and the characteristic out-of-plane =C-H bending vibrations.[8][9] A strong absorption around 1100 cm⁻¹ will correspond to the C-O stretching vibrations of both the ether and alcohol moieties.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that bombards molecules with high-energy electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.[10][11]

A. The "Why" Behind the Experiment: Controlled Fragmentation

In EI-MS, the high energy imparted to the molecule upon ionization leads to the cleavage of chemical bonds. The resulting fragments provide valuable clues about the molecule's structure. The stability of the resulting carbocations and radical cations governs the fragmentation pathways. For allyloxy propanol, we can anticipate specific fragmentation patterns based on the functional groups present.

B. Experimental Protocol: Electron Ionization Mass Spectrometry

1. Sample Introduction:

- A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum source.

2. Ionization and Fragmentation:

- The gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

- The molecular ion, having excess energy, undergoes fragmentation to produce a series of smaller fragment ions.

3. Mass Analysis and Detection:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

- A detector records the abundance of each ion, generating a mass spectrum.

Fragmentation Pathway in EI-MS

Caption: A conceptual diagram of the ionization and fragmentation process in EI-MS.

C. Predicted Spectroscopic Data and Interpretation

The molecular weight of allyloxy propanol (C₆H₁₂O₂) is 116.16 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 116.

Predicted Key Fragments for Allyloxy Propanol:

| m/z | Possible Fragment Structure | Plausible Origin |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | Cleavage of C-O or C-C bond |

| 71 | [C₄H₇O]⁺ | α-cleavage adjacent to the ether oxygen |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Various fragmentation pathways |

| 45 | [CH₂OH]⁺ or [C₂H₅O]⁺ | α-cleavage adjacent to the alcohol |

| 41 | [C₃H₅]⁺ (allyl cation) | Cleavage of the C-O bond of the ether |

Interpretation of Predicted Mass Spectrum: The mass spectrum will likely show a molecular ion peak at m/z 116, confirming the molecular weight. A prominent peak at m/z 41, corresponding to the stable allyl cation, would be strong evidence for the allyl group.[12] Alpha-cleavage next to the oxygen atoms is a common fragmentation pathway for ethers and alcohols, which would lead to characteristic fragments. For example, cleavage of the C-C bond adjacent to the hydroxyl group in 1-allyloxy-2-propanol would yield a fragment at m/z 45. The relative abundance of these fragments can help to distinguish between the two isomers.

IV. Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of allyloxy propanol, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy details the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation patterns for further structural confirmation. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently characterize allyloxy propanol and its isomers for their specific applications.

V. References

-

Doc Brown's Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Propen-1-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

MassBank. (n.d.). 1-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 2-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(2-ethoxypropoxy)-. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. azolifesciences.com [azolifesciences.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples of 13C NMR [orgspectroscopyint.blogspot.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Propen-1-ol [webbook.nist.gov]

- 9. Allyl alcohol(107-18-6) IR Spectrum [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Allyloxy Propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the thermal stability and decomposition profile of allyloxy propanol. In the absence of extensive direct experimental data in publicly accessible literature for this specific molecule, this document serves as a predictive guide grounded in established principles of organic chemistry and thermal analysis. We will extrapolate from the known behavior of analogous structures, particularly allyl ethers, to propose a likely decomposition pathway and provide a robust framework for its experimental validation. This document is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the thermal characteristics of allyloxy propanol and similar compounds with scientific rigor.

Introduction: The Significance of Allyloxy Propanol

Allyloxy propanol, a bifunctional molecule featuring both an ether linkage and a hydroxyl group, holds potential as a versatile intermediate in various fields, including polymer chemistry and drug delivery systems. Its utility in these applications is intrinsically linked to its thermal stability. A thorough understanding of its behavior at elevated temperatures is paramount for ensuring safe handling, defining processing limits, and predicting the long-term stability of materials derived from it. This guide will delve into the theoretical underpinnings of its decomposition and the analytical techniques essential for its characterization.

Predicted Thermal Decomposition Profile

The thermal degradation of allyloxy propanol is anticipated to be governed by the reactivity of its allyl ether moiety. The primary decomposition pathway for many allyl ethers is a concerted, unimolecular fragmentation known as a retro-ene reaction.[1] This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an alkene and a carbonyl compound.

The Retro-Ene Decomposition Mechanism

For allyloxy propanol, the retro-ene reaction involves the transfer of a hydrogen atom from the propanol backbone to the terminal carbon of the allyl group, with the simultaneous cleavage of the carbon-oxygen and carbon-hydrogen bonds and formation of new double bonds.

Diagram: Proposed Retro-Ene Decomposition of Allyloxy Propanol

Caption: Proposed retro-ene decomposition pathway for Allyloxy Propanol.

Based on this established mechanism, the predicted primary decomposition products of allyloxy propanol are propene and hydroxyacetone . It is crucial to note that other decomposition pathways, such as those involving radical mechanisms, may also occur, particularly at very high temperatures or in the presence of initiators.

Experimental Investigation of Thermal Stability